NDP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nucleoside diphosphates are essential compounds in biochemistry, playing a crucial role in various biological processes. These compounds consist of a nucleoside bound to two phosphate groups and are involved in energy transfer, signal transduction, and the synthesis of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nucleoside diphosphates can be synthesized through several methods. One common approach involves the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate in SN2 displacements of the tosylate ion from 5’-tosylnucleosides . This method allows for the selective precipitation and direct isolation of nucleoside diphosphates from crude reaction mixtures.

Industrial Production Methods

Industrial production of nucleoside diphosphates often involves large-scale chemical synthesis using similar principles as laboratory methods but optimized for higher yields and purity. The use of organic-solvent-soluble pyrophosphate is crucial in these processes to drive the kinetics of the displacement reactions .

Chemical Reactions Analysis

Types of Reactions

Nucleoside diphosphates undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include pyrophosphate, triphenylphosphoranylidene, and tosylate ions. The reactions typically occur under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions are nucleoside diphosphates, which can further participate in various biochemical pathways and processes.

Scientific Research Applications

Nucleoside diphosphates have a wide range of applications in scientific research:

Chemistry: Used in the study of nucleic acid chemistry and enzymatic reactions.

Biology: Play a role in cellular energy transfer and signal transduction.

Medicine: Investigated for their potential in antiviral and anticancer therapies.

Industry: Utilized in the production of biofuels, cosmetics, and food additives.

Mechanism of Action

Nucleoside diphosphates exert their effects through various mechanisms:

Energy Transfer: Act as intermediates in the transfer of energy within cells.

Signal Transduction: Involved in the transmission of signals within and between cells.

Nucleic Acid Synthesis: Serve as building blocks for the synthesis of DNA and RNA.

Comparison with Similar Compounds

Similar Compounds

Nucleoside Triphosphates: Contain three phosphate groups and are involved in similar biochemical processes.

Nucleoside Monophosphates: Contain one phosphate group and are precursors to diphosphates and triphosphates.

Uniqueness

Nucleoside diphosphates are unique in their ability to act as intermediates in energy transfer and signal transduction, bridging the gap between monophosphates and triphosphates .

Properties

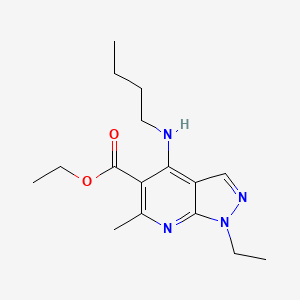

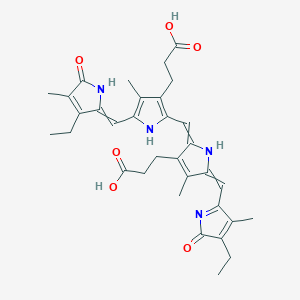

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSWQQWXIGDYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

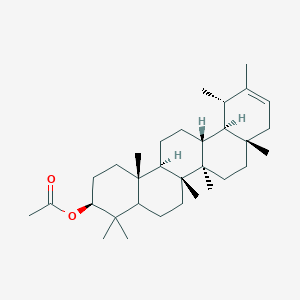

![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)